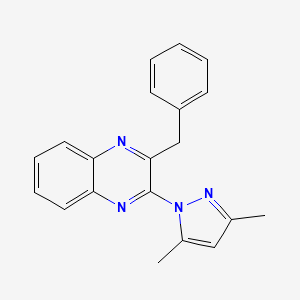

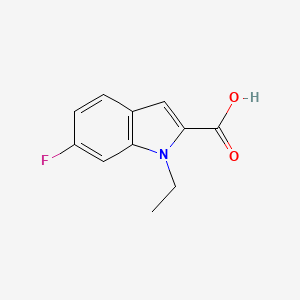

![molecular formula C18H13Cl2N3O B2373386 N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide CAS No. 2034474-94-5](/img/structure/B2373386.png)

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

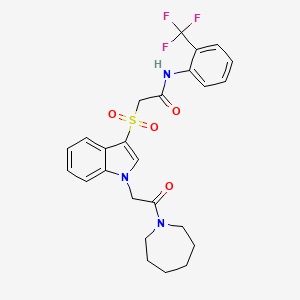

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The molecule also contains a dichlorobenzamide group, which is a common motif in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The bipyridine moiety could potentially coordinate to metal ions, while the dichlorobenzamide group could undergo various reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Transition-Metal Catalysis and Ligands

Bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide, serve as essential ligands in transition-metal catalysis. These compounds coordinate strongly with metal centers, making them valuable for catalytic reactions. Researchers have explored their use in Suzuki coupling, Negishi coupling, and Stille coupling reactions . These applications enhance the efficiency of organic transformations and facilitate the synthesis of complex molecules.

Photosensitizers and Photodynamic Therapy (PDT)

Bipyridine-based compounds exhibit photophysical properties that make them suitable as photosensitizers. In photodynamic therapy (PDT), these molecules generate reactive oxygen species upon light activation, selectively destroying cancer cells. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide could be a promising candidate for PDT due to its unique structure and potential phototoxicity .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of complex structures through non-covalent interactions. Bipyridine derivatives contribute to the design of supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Researchers explore their self-assembly behavior and applications in materials science .

Viologens and Electrochromic Materials

Viologens, which contain bipyridine moieties, are electrochromic compounds. They change color reversibly upon electrochemical oxidation or reduction. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide derivatives could find use in electrochromic devices, smart windows, and displays .

Mechanism of Action

Target of Action

Bipyridine compounds are known to strongly coordinate with metal centers

Mode of Action

The exact mode of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that bipyridine compounds are often used as ligands in transition-metal catalysis , which could suggest a potential interaction with metal ions in biological systems.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing how the drug is absorbed and distributed in the body, how it is metabolized, and how it is eliminated

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s effectiveness . .

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

3,4-dichloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQGZFTWQCUNEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

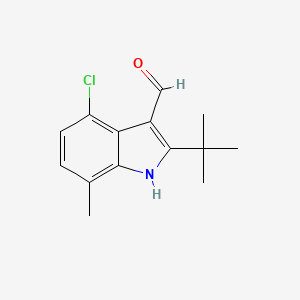

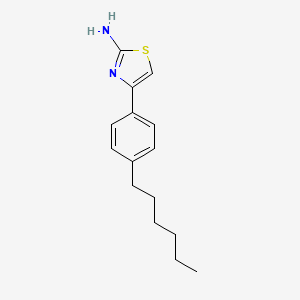

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)

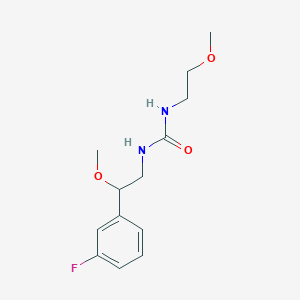

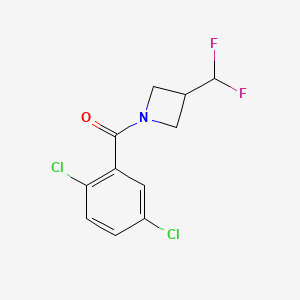

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)

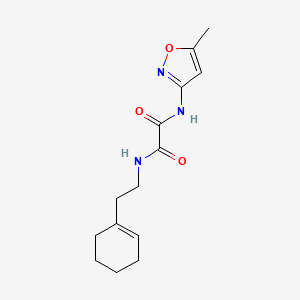

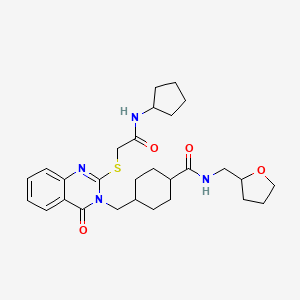

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)

![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)